![molecular formula C19H16O3 B5848842 methyl 4-[(2-naphthyloxy)methyl]benzoate](/img/structure/B5848842.png)
methyl 4-[(2-naphthyloxy)methyl]benzoate
Descripción general
Descripción
Methyl 4-[(2-naphthyloxy)methyl]benzoate, also known as MNBM, is a chemical compound that belongs to the family of benzoates. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine. MNBM has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of methyl 4-[(2-naphthyloxy)methyl]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. methyl 4-[(2-naphthyloxy)methyl]benzoate has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. methyl 4-[(2-naphthyloxy)methyl]benzoate has also been shown to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor involved in the regulation of immune and inflammatory responses. Additionally, methyl 4-[(2-naphthyloxy)methyl]benzoate has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
methyl 4-[(2-naphthyloxy)methyl]benzoate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha). methyl 4-[(2-naphthyloxy)methyl]benzoate has also been shown to reduce the expression of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation. Additionally, methyl 4-[(2-naphthyloxy)methyl]benzoate has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-[(2-naphthyloxy)methyl]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. methyl 4-[(2-naphthyloxy)methyl]benzoate has also been shown to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, methyl 4-[(2-naphthyloxy)methyl]benzoate has some limitations for lab experiments. It has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, methyl 4-[(2-naphthyloxy)methyl]benzoate has not been extensively studied for its pharmacokinetics and pharmacodynamics, which may limit its potential for drug development.
Direcciones Futuras
There are several future directions for the research on methyl 4-[(2-naphthyloxy)methyl]benzoate. One potential direction is to investigate its potential as an anti-cancer agent in vivo. Another direction is to study its pharmacokinetics and pharmacodynamics to better understand its efficacy and safety. Additionally, further research is needed to elucidate the mechanism of action of methyl 4-[(2-naphthyloxy)methyl]benzoate and its potential as a neuroprotective agent. Overall, methyl 4-[(2-naphthyloxy)methyl]benzoate has shown promising potential for drug development and warrants further investigation.
Aplicaciones Científicas De Investigación
Methyl 4-[(2-naphthyloxy)methyl]benzoate has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. methyl 4-[(2-naphthyloxy)methyl]benzoate has also been investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, methyl 4-[(2-naphthyloxy)methyl]benzoate has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
Propiedades
IUPAC Name |
methyl 4-(naphthalen-2-yloxymethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-21-19(20)16-8-6-14(7-9-16)13-22-18-11-10-15-4-2-3-5-17(15)12-18/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUAKBLMWUTHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848778.png)
![4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5848799.png)
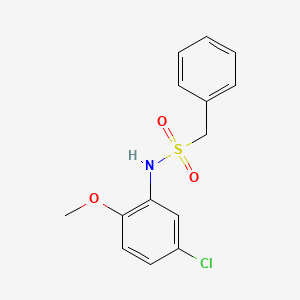
![6,8-dichloro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5848804.png)


![N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5848823.png)
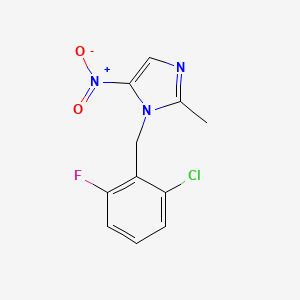
![4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5848836.png)
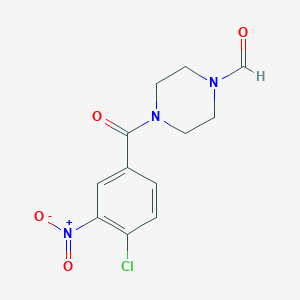
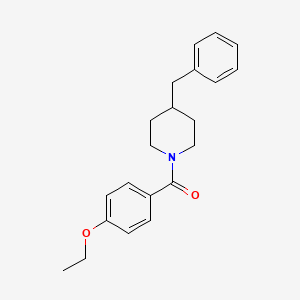
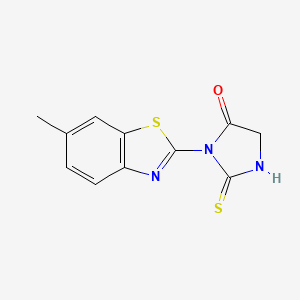
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5848852.png)